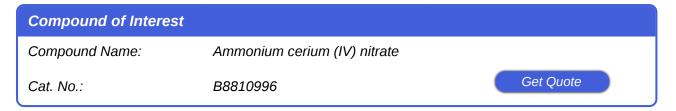


Application Notes and Protocols: Nitration of Aromatic Compounds with Ceric Ammonium Nitrate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

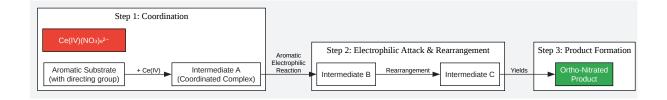
Ceric Ammonium Nitrate, (NH₄)₂[Ce(NO₃)₆] or CAN, is a versatile and effective reagent for the nitration of a variety of aromatic compounds. As a one-electron oxidizing agent, CAN facilitates nitration under mild, often neutral, conditions, providing a valuable alternative to traditional methods that employ harsh mixed acids (HNO₃/H₂SO₄).[1][2] This protocol is particularly advantageous for substrates sensitive to strong acids. The reaction often exhibits high regioselectivity, which can be controlled by the substrate's directing groups and the reaction conditions.[3] CAN is especially effective for the nitration of electron-rich aromatic systems such as phenols, anilines, and their derivatives.[4]

Reaction Mechanism

The precise mechanism of CAN-mediated nitration can vary depending on the substrate and reaction conditions. One plausible pathway for aniline derivatives involves the coordination of the cerium(IV) ion to a directing group on the aromatic ring. This coordination activates the substrate towards electrophilic attack. This is followed by an aromatic electrophilic substitution and subsequent rearrangement to yield the final ortho-nitrated product.[3] An alternative pathway suggests the formation of a radical cation intermediate.[5] For many substrates, the



reaction proceeds via an electrophilic pathway where CAN acts as the source of the nitronium ion (NO₂⁺) or a related nitrating species.[6]



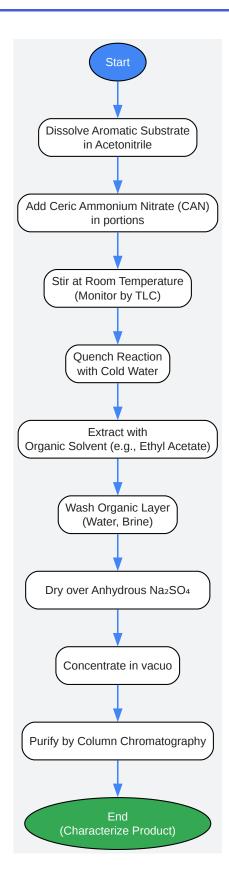
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Caption: Proposed mechanism for chelation-controlled ortho-nitration using CAN.

Experimental Protocols General Workflow for CAN-Mediated Aromatic Nitration

The following diagram outlines the typical experimental workflow for the nitration of an aromatic compound using Ceric Ammonium Nitrate.





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Caption: General experimental workflow for the nitration of aromatic compounds using CAN.



Protocol 1: Regioselective para-Nitration of N,N-Dialkylanilines[3]

This protocol describes a highly regioselective method for the para-nitration of N,N-dialkylanilines at room temperature.

Materials:

- N,N-dialkylaniline derivative
- Ceric Ammonium Nitrate (CAN)
- Acetonitrile (CH₃CN)
- · Deionized Water
- Ethyl Acetate
- Brine solution
- Anhydrous Sodium Sulfate (Na2SO4)
- Round-bottom flask, magnetic stirrer, and standard laboratory glassware.

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, dissolve the N,N-dialkylaniline (1.0 mmol) in acetonitrile (5 mL).
- Addition of CAN: To the stirred solution, add Ceric Ammonium Nitrate (CAN) (1.2 mmol) in small portions over 5-10 minutes. The reaction mixture will typically turn dark.
- Reaction: Allow the mixture to stir at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
- Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing cold water (20 mL).



- Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
- Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford the pure p-nitro-N,N-dialkylaniline.

Protocol 2: Nitration of Electron-Rich Aromatics (e.g., Naphthalene)[2][7]

This protocol provides a general method for the nitration of electron-rich aromatic compounds like naphthalene.

Materials:

- Naphthalene
- Ceric Ammonium Nitrate (CAN)
- Acetonitrile (CH₃CN)
- Deionized Water
- Dichloromethane (CH₂Cl₂)
- Anhydrous Magnesium Sulfate (MgSO₄)
- Round-bottom flask, magnetic stirrer, and standard laboratory glassware.

Procedure:

 Reaction Setup: To a solution of naphthalene (1.0 mmol) in acetonitrile (10 mL) in a roundbottom flask, add Ceric Ammonium Nitrate (2.5 mmol).



- Reaction: Stir the resulting mixture at room temperature. The reaction progress can be monitored by TLC. Note that reaction times can vary significantly based on the substrate's reactivity.
- Work-up: After the reaction is complete, add water (25 mL) to the mixture and stir for 10 minutes.
- Extraction: Extract the product with dichloromethane (3 x 20 mL).
- Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
- Purification: The crude product can be purified by column chromatography or recrystallization from a suitable solvent (e.g., ethanol) to yield 1-nitronaphthalene.

Data Presentation: Substrate Scope and Yields

The following tables summarize the results obtained for the nitration of various aromatic compounds using Ceric Ammonium Nitrate under different conditions.

Table 1: para-Nitration of N,N-Dialkylanilines with CAN[3]

Reaction Conditions: Substrate (1.0 mmol), CAN (1.2 mmol), CH₃CN (5 mL), Room Temperature.

Entry	Substrate (N,N- Dialkylaniline)	Time (h)	Yield (%) of para- isomer	
1	N,N-Dimethylaniline	1.5	92	
2	N,N-Diethylaniline	2.0	90	
3	4-Methyl-N,N- dimethylaniline	2.5	85 (meta to methyl)	
4	4-Chloro-N,N- dimethylaniline	3.0	88	



Table 2: Nitration of Various Aromatic Compounds with

CAN

Entry	Substra te	Solvent	Temper ature (°C)	Time (h)	Major Product (s)	Yield (%)	Referen ce
1	Anisole	Acetonitri le	25	4	o- Nitroanis ole	~75	[1]
2	Naphthal ene	Acetonitri le	25	24	1- Nitronap hthalene	70-80	[2][7]
3	Toluene	Acetonitri le	80	12	o/p- Nitrotolue ne	Moderate	[6]
4	Phenol	Acetonitri le	25	1	o/p- Nitrophe nol	Good	[4]

Note: Yields are approximate and can vary based on specific reaction scale and purification methods.

Scope and Limitations

Substrate Scope:

- Highly Activated Rings: The method is most effective for electron-rich aromatic compounds.
 Phenols, anilines, alkoxybenzenes (like anisole), and polycyclic aromatic hydrocarbons (like naphthalene) are excellent substrates.[1][4]
- Functional Group Tolerance: CAN-mediated nitration tolerates a variety of functional groups, especially when compared to strongly acidic methods.[3]

Limitations & Side Reactions:



- Deactivated Rings: Aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) are generally unreactive under these conditions.
- Side-Chain Substitution: Alkylbenzenes (e.g., toluene) can undergo side-chain substitution, leading to the formation of benzyl nitrates as byproducts, in addition to ring nitration.[5][6]
- Oxidation: As a strong oxidizing agent, CAN can oxidize sensitive functional groups or the aromatic ring itself, particularly with highly activated substrates, leading to lower yields or complex product mixtures.
- Influence of Water: The presence of water can suppress the nitration reaction.[6][8] Therefore, using anhydrous solvents is recommended for optimal results.

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